molecular formula C22H20N2O2S2 B13805235 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole

2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole

Cat. No.: B13805235
M. Wt: 408.5 g/mol
InChI Key: RPYNHANDIZJQBB-UHFFFAOYSA-N
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Description

2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a naphthalene sulfonyl group, a piperidine ring, and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole moiety can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Attachment of the Naphthalene Sulfonyl Group: The final step involves the sulfonylation of the piperidine ring with a naphthalene sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups such as ketones or aldehydes.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.

    Materials Science: Its unique structural properties make it a candidate for the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and molecular pathways.

    Chemical Biology: It serves as a tool compound for probing biological systems and understanding the mechanisms of action of various biomolecules.

Mechanism of Action

The mechanism of action of 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that regulate cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzoxazole
  • 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzimidazole
  • 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzofuran

Uniqueness

Compared to similar compounds, 2-(1-Naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole exhibits unique properties due to the presence of the benzothiazole moiety This structural feature imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity

Properties

Molecular Formula

C22H20N2O2S2

Molecular Weight

408.5 g/mol

IUPAC Name

2-(1-naphthalen-2-ylsulfonylpiperidin-4-yl)-1,3-benzothiazole

InChI

InChI=1S/C22H20N2O2S2/c25-28(26,19-10-9-16-5-1-2-6-18(16)15-19)24-13-11-17(12-14-24)22-23-20-7-3-4-8-21(20)27-22/h1-10,15,17H,11-14H2

InChI Key

RPYNHANDIZJQBB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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